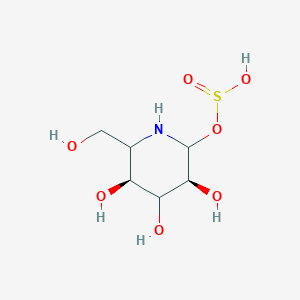
Galactostatin Bisulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactostatin bisulfite (GBS) is an important biomolecule with a wide range of applications in scientific research. It is a highly versatile compound that has been used in various fields, including biochemistry, biophysics, molecular biology, and pharmacology. GBS has a unique structure and properties that make it ideal for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Inhibition of β-Galactosidases
Galactostatin Bisulfite is known to inhibit the activity of β-galactosidases . In a study, two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme were found to have their activities inhibited by Galactostatin Bisulfite, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .
Food Processing Industry
β-galactosidases, which can be inhibited by Galactostatin Bisulfite, play a crucial role in the food processing industry . They catalyze the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites by breaking the β-D-galactosidic linkages .
Production of Galactosylated Products
Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . This enzyme has applications in the production of galactosylated products such as galacto-oligosaccharides (GOS) .
4. Removal of Lactose from Milk Products One of the main applications of β-galactosidases is the removal of lactose from milk products . This is particularly beneficial for lactose-intolerant people .
Production of Prebiotics
Galacto-oligosaccharides (GOS), which can be produced by β-galactosidases, are one of the important human prebiotics . Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.
6. Research on Enzyme Structure and Function Galactostatin Bisulfite can be used in research to study the structure and function of β-galactosidases . For example, it was used in a study to characterize the active form of the β-galactosidase WspA1 .
Wirkmechanismus
Target of Action
Galactostatin Bisulfite primarily targets β-galactosidases , a group of enzymes that play a crucial role in the hydrolysis of β-galactosides from polymers, oligosaccharides, or secondary metabolites . These enzymes are distributed in a variety of sources including bacteria, fungi, and plants .
Mode of Action
Galactostatin Bisulfite interacts with β-galactosidases, inhibiting their activity. Two β-galactosidases, Nf-LacZ and WspA1, from the terrestrial cyanobacterium Nostoc flagelliforme, were found to have their activities inhibited by Galactostatin Bisulfite, with IC50 values of 0.59 μM for Nf-LacZ and 1.18 μM for WspA1 .
Biochemical Pathways
The primary biochemical pathway affected by Galactostatin Bisulfite is the hydrolysis of β-galactosides. β-galactosidases catalyze this process by breaking the β-D-galactosidic linkages . Some β-galactosidases also possess the transgalactosylation activity, which involves the process of transferring galactose to another carbohydrate instead of water . The inhibition of these enzymes by Galactostatin Bisulfite disrupts these processes.
Pharmacokinetics
It’s known that galactostatin bisulfite was isolated by adsorption on dowex-50w × 8 (h +), crystallization from the bisulfite adduct, development on dowex-2 × 8 (oh −), and precipitation with etoh .
Result of Action
The primary molecular effect of Galactostatin Bisulfite is the inhibition of β-galactosidase activity. This results in the disruption of the hydrolysis of β-galactosides and potentially the transgalactosylation process . On a cellular level, this could affect various processes that depend on these reactions, such as lactose digestion in the food industry .
Action Environment
It’s known that galactostatin displayed strong inhibitory activity toward several β-galactosidases in acidic and neutral media
Eigenschaften
IUPAC Name |
[(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDHIKHLAMWHE-ZNUJPQJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C([C@@H](C(N1)OS(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galactostatin Bisulfite | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


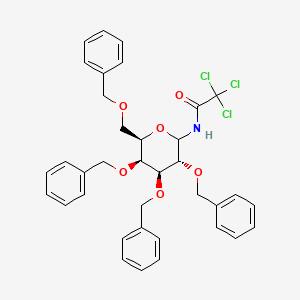
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

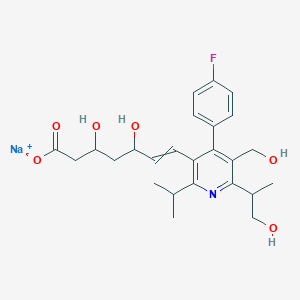
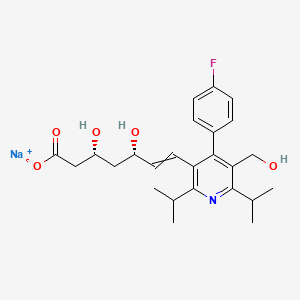

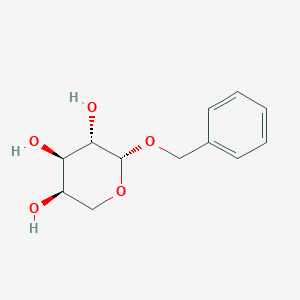
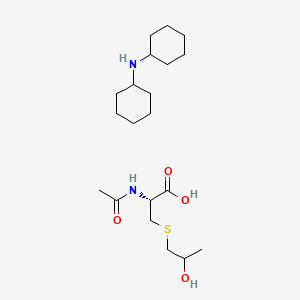
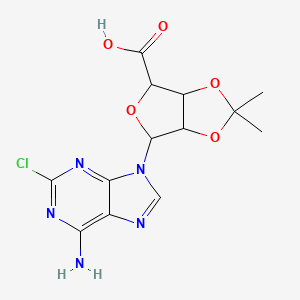

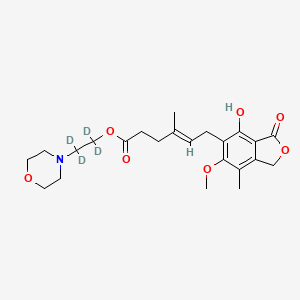

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)